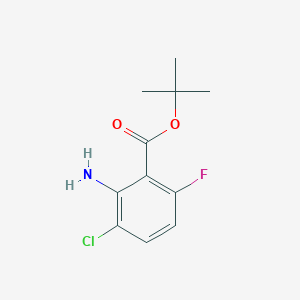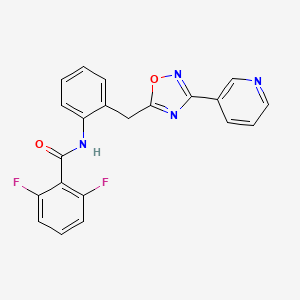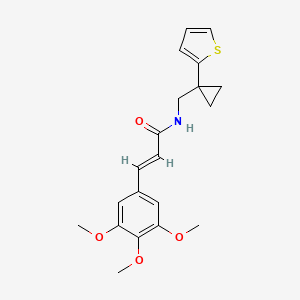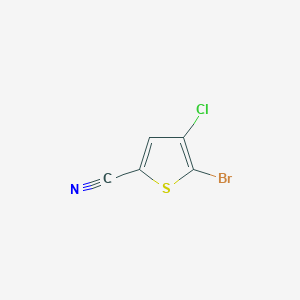
tert-Butyl 4-(bromomethyl)-3,3-difluoropiperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-Butyl 4-(bromomethyl)-3,3-difluoropiperidine-1-carboxylate is a chemical compound used in scientific research. It is a piperidine derivative that has gained attention due to its potential as a drug lead compound.
Wissenschaftliche Forschungsanwendungen
1. Synthesis of Piperidine Derivatives
- Research has explored the synthesis of various piperidine derivatives using tert-butyl 4-oxopiperidine-1-carboxylate and its derivatives, demonstrating the versatility of this compound in generating a wide array of piperidine-based structures (Boev et al., 2015); (Moskalenko & Boev, 2014).
2. Reaction with Nucleophilic Reagents
- Tert-butyl 4-(bromomethyl)-3,3-difluoropiperidine-1-carboxylate shows potential in reacting with nucleophilic agents, as demonstrated by research on similar compounds, which could lead to new synthetic pathways and compounds (Pevzner, 2003).
3. Synthesis of Protein Tyrosine Kinase Inhibitors
- This compound has been used as an intermediate in the synthesis of novel inhibitors, showing its application in the development of new pharmaceuticals (Chen Xin-zhi, 2011).
4. Application in Tumor Virus Treatment
- Research into tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate, a derivative of the subject compound, highlights its use in treating tumor viruses, indicating the potential medical applications of this chemical class (Xiaohan Hu et al., 2019).
Wirkmechanismus
Target of Action
Similar compounds have been used in the synthesis of various derivatives with potential applications as anti-hiv agents , suggesting that this compound may also target proteins or enzymes involved in the HIV replication cycle.
Mode of Action
Bromomethyl groups in other compounds have been known to participate in nucleophilic substitution reactions . In such reactions, the bromine atom is replaced by a nucleophile, often leading to the formation of a new carbon-carbon bond. This property could be utilized in the synthesis of complex organic molecules.
Biochemical Pathways
It’s worth noting that bromomethyl compounds can be involved in suzuki–miyaura cross-coupling reactions , which are widely used in organic synthesis. These reactions involve the formation of carbon-carbon bonds and can lead to the synthesis of a wide variety of organic compounds.
Pharmacokinetics
The compound’s physical properties such as its solid state at room temperature and its purity can influence its bioavailability.
Result of Action
Given its potential use in the synthesis of anti-hiv agents , it may contribute to the inhibition of HIV replication at a molecular level.
Action Environment
The action, efficacy, and stability of Tert-Butyl 4-(bromomethyl)-3,3-difluoropiperidine-1-carboxylate can be influenced by various environmental factors. For instance, it is recommended to store the compound at room temperature, in a cool and dark place, and under inert gas . This suggests that exposure to light, heat, or reactive gases could potentially affect its stability and efficacy.
Eigenschaften
IUPAC Name |
tert-butyl 4-(bromomethyl)-3,3-difluoropiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BrF2NO2/c1-10(2,3)17-9(16)15-5-4-8(6-12)11(13,14)7-15/h8H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAMRYYQQMYOAST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BrF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{[1-(oxolane-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole](/img/structure/B3006765.png)


![N-({1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide](/img/structure/B3006772.png)
![2,4-dioxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/no-structure.png)
![2-[[3-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]methyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B3006774.png)
![4-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-2-methyl-1,3-thiazole](/img/structure/B3006775.png)


![N-isopropyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B3006781.png)

